Triple-Target Inhibition vs. Erlotinib & Osimertinib
In a single study employing parallel enzymatic inhibition assays, compound 3h (EGFR/BRAFV600E-IN-3) simultaneously inhibited three targets at therapeutically relevant potencies: EGFR (IC50 = 57 nM), BRAF V600E (IC50 = 68 ± 5 nM), and EGFR T790M (IC50 = 9.70 ± 0.8 nM) [1]. The reference drug erlotinib inhibited EGFR with IC50 = 80 nM and BRAF V600E with IC50 = 60 ± 5 nM but showed no reported activity against EGFR T790M, while osimertinib inhibited EGFR T790M with IC50 = 8 nM but is not a BRAF V600E inhibitor [1]. No other compound in the 3a–j series achieved this combination of sub-100 nM dual EGFR/BRAF V600E activity coupled with sub-10 nM T790M potency [1].
| Evidence Dimension | Multi-target inhibitory potency (EGFR, BRAF V600E, EGFR T790M) |
|---|---|
| Target Compound Data | EGFR IC50 = 57 nM; BRAF V600E IC50 = 68 ± 5 nM; EGFR T790M IC50 = 9.70 ± 0.8 nM |
| Comparator Or Baseline | Erlotinib: EGFR IC50 = 80 nM, BRAF V600E IC50 = 60 ± 5 nM, T790M not reported; Osimertinib: EGFR T790M IC50 = 8 nM, BRAF V600E not reported |
| Quantified Difference | EGFR/BRAFV600E-IN-3 is the only compound in the study with confirmed triple-target activity ≤ 68 nM across all three targets |
| Conditions | In vitro enzymatic inhibition assays; erlotinib and osimertinib used as reference drugs in the same study (El-Sheref et al., 2023) |
Why This Matters
Researchers studying cancers harboring concurrent EGFR and BRAF V600E alterations with acquired T790M resistance require a single agent with verified sub-100 nM triple-target coverage, which erlotinib, osimertinib, and most dual-target analogs cannot provide.
- [1] El-Sheref EM, et al. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Int J Mol Sci. 2023;24(17):13300. View Source
